molecular formula C10H13BrClN3O2S B8629687 N-(5-bromo-2-chloropyridin-3-yl)piperidine-1-sulfonamide

N-(5-bromo-2-chloropyridin-3-yl)piperidine-1-sulfonamide

Cat. No.: B8629687
M. Wt: 354.65 g/mol
InChI Key: LYJXLTAXVULTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-chloropyridin-3-yl)piperidine-1-sulfonamide is a useful research compound. Its molecular formula is C10H13BrClN3O2S and its molecular weight is 354.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13BrClN3O2S

Molecular Weight

354.65 g/mol

IUPAC Name

N-(5-bromo-2-chloropyridin-3-yl)piperidine-1-sulfonamide

InChI

InChI=1S/C10H13BrClN3O2S/c11-8-6-9(10(12)13-7-8)14-18(16,17)15-4-2-1-3-5-15/h6-7,14H,1-5H2

InChI Key

LYJXLTAXVULTES-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 ml round-bottom flask equipped with a stir bar and charged with 5-bromo-2-chloropyridin-3-amine (0.245 g, 1.2 mmol) in pyridine (1.5 ml), was added DMAP (0.036 g, 0.30 mmol) and piperidine (0.12 ml, 1.2 mmol). The mixture was chilled to 40° C. in a dry ice/acetone bath. Then sulfuryl chloride (0.10 ml, 1.3 mmol) was added dropwise into the mixture while stirring. After the addition, the ice bath was removed and the mixture was allowed to stir under inert atmosphere overnight. The progress of the reaction was monitored by LC/MS, which showed desired product and consumption of starting material. The mixture was diluted with water (10 ml) and DCM (10 ml). The organic layer was collected by extracting with DCM (3×20 ml). Combined organics, dried over sodium sulfate, filtered and concentrated in vacuo. The crude was dissolved in DCM and purified by ISCO Silica-Gel Chromatography (80 gram column) in a gradient of 5-50% EtOAc/DCM over 20 minutes. The fractions with desired material were combined and concentrated. This gave N-(5-bromo-2-chloropyridin-3-yl)piperidine-1-sulfonamide (0.300 g, 72% yield) as a tan solid. MS (ESI pos. ion) m/z: 355 (MH+). Calc'd exact mass for C10H13BrClN3O2S: 354. 1H NMR (400 MHz, DMSO-d6): 1.42-1.58 (m, 8H), 1.71 (qd, J=5.69, 5.52 Hz, 2H), 3.28 (s, 1H), 8.02 (d, J=2.01 Hz, 1H), 8.38 (d, J=2.51 Hz, 1H).
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.036 g
Type
catalyst
Reaction Step Three

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